molecular formula C16H12O7 B150004 Capillarisin CAS No. 56365-38-9

Capillarisin

Cat. No.: B150004
CAS No.: 56365-38-9
M. Wt: 316.26 g/mol
InChI Key: NTKNGUAZSFAKEE-UHFFFAOYSA-N
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Mechanism of Action

Capillarisin, a bioactive compound derived from Artemisia capillaris Thunb, has been reported to have extensive pharmacological properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Toll-like receptor 4 (TLR4) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Mitogen-Activated Protein Kinases (MAPKs) . It also interacts with phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB) . These targets play crucial roles in inflammation and apoptosis, making them key to understanding this compound’s effects.

Mode of Action

This compound suppresses the activation of TLR4, NF-κB, and MAPKs in a dose-dependent manner . It also upregulates PI3K and PKB, which are involved in cell survival and growth . By modulating these targets, this compound can inhibit inflammation and apoptosis.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the TLR4-mediated NF-κB and MAPKs signaling pathway, which are involved in the production of inflammatory mediators such as TNF-α, IL-6, IL-1β, NO, and PGE2 . Additionally, it activates the PI3K/PKB signaling pathway, which plays a role in cell survival and growth .

Pharmacokinetics

Computational platforms like admetsar30 and ADMETlab 20 can provide predictions for these properties . These tools can help understand how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted, which are crucial for assessing its bioavailability and potential as a therapeutic agent.

Result of Action

This compound has been shown to suppress the production of inflammatory mediators in a dose-dependent manner, thereby inhibiting inflammation . It also reduces apoptosis and oxidative stress in various cell types, including microglial cells and hepatocytes . Furthermore, it has been found to inhibit cell proliferation and invasion in prostate carcinoma cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, temperature and humidity can affect the rate of biological processes, potentially influencing the efficacy of this compound . Additionally, the physical properties of the environment, such as the presence of other compounds or pH levels, could impact the stability and action of this compound .

Biochemical Analysis

Biochemical Properties

Capillarisin plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several enzymes and proteins, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This compound inhibits the activation of NF-κB and MAPKs, which are crucial in the regulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) . By suppressing these pathways, this compound effectively reduces inflammation in various cell types.

Cellular Effects

This compound has been shown to exert multiple effects on different cell types. In prostate carcinoma cells, this compound inhibits cell proliferation and invasion by inducing cell cycle arrest at the G0/G1 phase. This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclins D1, A, and B . Additionally, this compound suppresses the activation of signal transducer and activator of transcription 3 (STAT3), further inhibiting cell growth and migration . In microglial cells, this compound reduces the production of inflammatory mediators, thereby mitigating neuroinflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key signaling pathways. This compound binds to toll-like receptor 4 (TLR4) and inhibits its activation, which in turn prevents the downstream activation of NF-κB and MAPKs . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators. Additionally, this compound activates the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) signaling pathway, which plays a role in reducing oxidative stress and apoptosis in myocardial tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability in various experimental conditions, maintaining its anti-inflammatory and anti-oxidative properties. Long-term studies have shown that this compound can reduce myocardial infarct size and improve cardiac function in rats by lowering levels of creatine kinase-MB, lactate dehydrogenase, and malondialdehyde . These effects are sustained over extended periods, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In myocardial infarction (MI) rat models, higher doses of this compound have been shown to significantly reduce myocardial infarct size and improve cardiac function compared to lower doses . It is important to note that excessively high doses may lead to adverse effects, including potential toxicity. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as heme oxygenase-1 (HO-1) and glutathione (GSH), which play roles in reducing oxidative damage and apoptosis in hepatocytes . By modulating these pathways, this compound helps maintain cellular homeostasis and protects against cellular injury.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution is influenced by its interactions with specific transporters, which affect its localization and accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. The presence of targeting signals and post-translational modifications may influence this compound’s localization to mitochondria, nuclei, or other subcellular structures . This localization is essential for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Capillarisin can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the roots of Artemisia capillaris Thunb. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . Industrial production methods may involve large-scale extraction processes, followed by purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Capillarisin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNGUAZSFAKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204918
Record name Capillarisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56365-38-9
Record name Capillarisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56365-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capillarisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056365389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capillarisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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